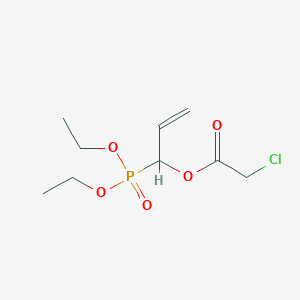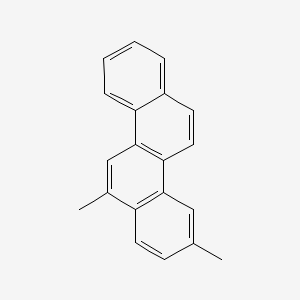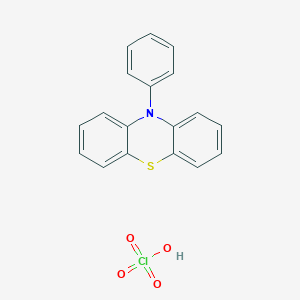
2-Bromo-2-ethyl-3-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-ethyl-3-hydroxybutanamide is an organic compound that contains a bromine atom, an ethyl group, and a hydroxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-3-hydroxybutanamide can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-hydroxybutanamide using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions, such as low temperatures (0-5°C) to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-ethyl-3-hydroxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted butanamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced derivatives.
Scientific Research Applications
2-Bromo-2-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-2-ethyl-3-hydroxybutanamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-Ethyl-3-hydroxybutanamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-2-ethyl-3-hydroxybutanamide is unique due to the presence of both a bromine atom and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
52234-57-8 |
|---|---|
Molecular Formula |
C6H12BrNO2 |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-bromo-2-ethyl-3-hydroxybutanamide |
InChI |
InChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10) |
InChI Key |
DWHCRTKTEOQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)(C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


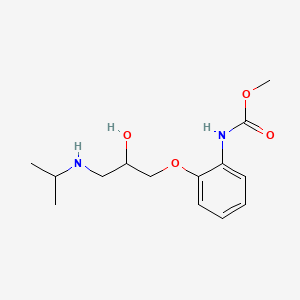
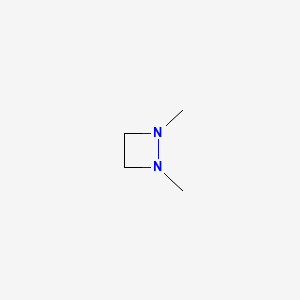
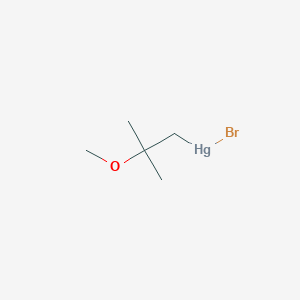
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
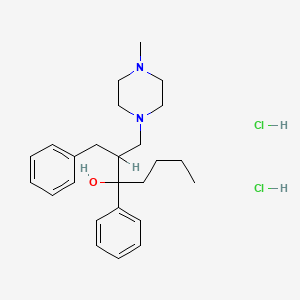
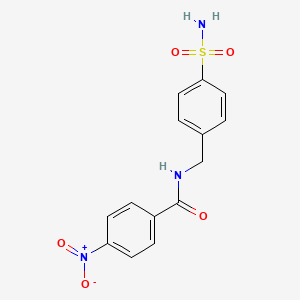

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
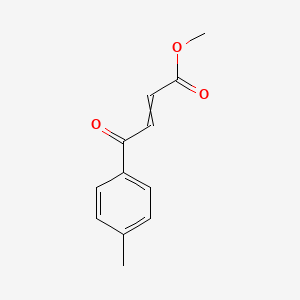
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

